Ethyl 3-phenoxybenzoate
Overview
Description
Ethyl 3-phenoxybenzoate is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a phenoxy substituent on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .
Mode of Action
This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that this compound can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, this compound has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, this compound can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-phenoxybenzoate has been found to interact with several enzymes and proteins. In particular, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These interactions suggest that this compound may play a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-phenoxybenzoyl chloride with ethanol in the presence of a base such as triethylamine . This reaction is carried out at room temperature with vigorous stirring, and the product is obtained in high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction conditions allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-phenoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-phenoxybenzoic acid.
Reduction: 3-phenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 3-phenoxybenzoate can be compared with other similar compounds, such as:
3-Phenoxybenzoic acid: This compound lacks the ethyl ester group and has different chemical properties.
2-Cyanoprop-2-yl 3-phenoxybenzoate: This derivative has a cyano group and exhibits different biological activities.
3-Phenoxybenzyl alcohol: This compound has an alcohol group instead of an ester group and undergoes different chemical reactions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-phenoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYKBFMRILRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346970 | |
Record name | Ethyl 3-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60677-14-7 | |
Record name | Ethyl 3-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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